delta8,9-Dehydroestrone
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Overview
Description
9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. This compound is a minor constituent (3.5%) of conjugated estrogens (Premarin) and produces 8,9-dehydro-17β-estradiol as an important active metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dehydroestrone involves the dehydrogenation of estrone. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of strong oxidizing agents and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of 9-Dehydroestrone often involves the extraction and purification of conjugated estrogens from natural sources, such as the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify 9-Dehydroestrone .
Chemical Reactions Analysis
Types of Reactions
9-Dehydroestrone undergoes various chemical reactions, including:
Oxidation: Conversion to 8,9-dehydro-17β-estradiol.
Reduction: Formation of reduced derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include 8,9-dehydro-17β-estradiol and other reduced or substituted derivatives of 9-Dehydroestrone .
Scientific Research Applications
9-Dehydroestrone has several scientific research applications:
Chemistry: Used as a reference compound in the study of estrogenic activity and metabolism.
Biology: Investigated for its role in hormone regulation and interaction with estrogen receptors.
Medicine: Studied for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms.
Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications
Mechanism of Action
9-Dehydroestrone exerts its effects by binding to estrogen receptors (ER) in various tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. This activation results in various physiological effects, including the regulation of reproductive functions, bone metabolism, and cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Equilin: Another equine estrogen with similar estrogenic activity.
Equilenin: Closely related to 9-Dehydroestrone, with a slightly different structure.
Estrone: A naturally occurring estrogen that is a precursor to 9-Dehydroestrone.
Uniqueness
9-Dehydroestrone is unique due to its specific structure and the presence of a double bond in the steroid B-ring. This structural feature contributes to its distinct pharmacological profile and tissue-selective estrogenic activity .
Properties
IUPAC Name |
3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGSRCWSHMWPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35419-83-1 |
Source
|
Record name | NSC124415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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